molecular formula C14H12N2 B13101876 1,3-Dimethylphenazine

1,3-Dimethylphenazine

Cat. No.: B13101876
M. Wt: 208.26 g/mol
InChI Key: OUWSJZZLKOOVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylphenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two methyl groups attached to the phenazine core, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylphenazine can be synthesized through several methods, including:

    Reductive Cyclization: This method involves the reductive cyclization of diphenylamines.

    Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using hydrogen gas and a suitable catalyst to reduce nitro compounds to amines, followed by cyclization.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylphenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents like potassium permanganate or ceric ammonium nitrate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Hydrobromic acid in dimethyl sulfoxide is used for demethylation reactions.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as dihydro derivatives.

    Substitution: Demethylated phenazine derivatives.

Mechanism of Action

The mechanism of action of 1,3-Dimethylphenazine involves its ability to undergo redox reactions, which can influence cellular redox states and electron transport processes. It can act as an electron shuttle, modifying cellular redox states and contributing to biofilm formation and architecture . The compound’s molecular targets and pathways include interactions with cellular enzymes and electron transport chains.

Comparison with Similar Compounds

1,3-Dimethylphenazine can be compared with other phenazine derivatives, such as:

This compound is unique due to its specific substitution pattern, which influences its chemical properties and biological activities.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1,3-dimethylphenazine

InChI

InChI=1S/C14H12N2/c1-9-7-10(2)14-13(8-9)15-11-5-3-4-6-12(11)16-14/h3-8H,1-2H3

InChI Key

OUWSJZZLKOOVSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=CC=CC=C3N=C2C(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.